molecular formula C19H38N2O2 B031857 N,N,N',N'-Tetrabutylmalonamide CAS No. 14287-98-0

N,N,N',N'-Tetrabutylmalonamide

Cat. No. B031857
CAS RN: 14287-98-0
M. Wt: 326.5 g/mol
InChI Key: QTVRIQFMPJRJAK-UHFFFAOYSA-N
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Description

“N,N,N’,N’-Tetrabutylmalonamide” is a chemical compound used for extracting lanthanides and actinides from acidic nitrate nuclear waste solutions . It has the molecular formula C19H38N2O2 .


Molecular Structure Analysis

The molecular structure of “N,N,N’,N’-Tetrabutylmalonamide” consists of 19 carbon atoms, 38 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms . It contains a total of 60 bonds, including 22 non-H bonds, 2 multiple bonds, 14 rotatable bonds, 2 double bonds, and 2 tertiary amides (aliphatic) .


Chemical Reactions Analysis

“N,N,N’,N’-Tetrabutylmalonamide” has been used in the extraction of uranyl(II) ion from nitric acid media into n-dodecane . The effects of nitric acid concentration, extractant concentration, temperature, and back extraction on distribution coefficients of uranyl(II) ion have been studied .


Physical And Chemical Properties Analysis

“N,N,N’,N’-Tetrabutylmalonamide” is a liquid at 20 degrees Celsius . It has a molecular weight of 326.53 . The compound is air-sensitive and should be stored under inert gas . It has a specific gravity of 0.94 .

Scientific Research Applications

Mechanism of Action

Target of Action

N,N,N’,N’-Tetrabutylmalonamide (TBMA) is primarily used as an extractant for certain metal ions, such as uranium(VI) and dysprosium(III) . These metal ions are the primary targets of TBMA. Uranium(VI) and dysprosium(III) play significant roles in nuclear chemistry and rare earth metal chemistry, respectively.

Mode of Action

TBMA interacts with its targets (uranium(VI) and dysprosium(III)) by forming complexes. For instance, in the presence of nitric acid, TBMA forms a 1:2:2 complex with uranyl(II) ion and nitrate ion . Similarly, it forms a complex with dysprosium(III), likely Dy(NO3)3.3TBMA . These complexes are then extracted into the organic phase, effectively separating them from the aqueous phase.

Result of Action

The primary result of TBMA’s action is the successful extraction of target metal ions from an aqueous solution into an organic phase . This extraction process results in the separation of these metal ions from other substances, which is particularly useful in processes such as nuclear waste management and the purification of rare earth metals.

Action Environment

The efficacy and stability of TBMA’s action are influenced by several environmental factors. These include the concentration of nitric acid, the temperature, and the presence of a salting-out agent like lithium nitrate . Adjusting these factors can optimize the extraction process, enhancing the efficiency of TBMA’s interaction with its target metal ions.

Safety and Hazards

“N,N,N’,N’-Tetrabutylmalonamide” can cause skin irritation and serious eye irritation . It is recommended to wear protective gloves, eye protection, and face protection when handling this compound . If skin or eye irritation occurs, seek medical advice .

properties

IUPAC Name

N,N,N',N'-tetrabutylpropanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H38N2O2/c1-5-9-13-20(14-10-6-2)18(22)17-19(23)21(15-11-7-3)16-12-8-4/h5-17H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTVRIQFMPJRJAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)C(=O)CC(=O)N(CCCC)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H38N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70393012
Record name N,N,N',N'-Tetrabutylmalonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70393012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N,N',N'-Tetrabutylmalonamide

CAS RN

14287-98-0
Record name N,N,N',N'-Tetrabutylmalonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70393012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N,N',N'-Tetrabutylmalonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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